(R)-1-(2-Bromo-3-fluorophenyl)ethanamine
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Overview
Description
®-1-(2-Bromo-3-fluorophenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an ethanamine group. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-3-fluorophenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to form the ethanamine derivative.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Bromo-3-fluorophenyl)ethanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Bromo-3-fluorophenyl)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ethanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 2-fluoro-3-substituted phenylethylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 2-fluoro-3-bromophenylethane.
Scientific Research Applications
®-1-(2-Bromo-3-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The ethanamine group may interact with active sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chloro-3-fluorophenyl)ethanamine
- ®-1-(2-Bromo-3-chlorophenyl)ethanamine
- ®-1-(2-Bromo-3-methylphenyl)ethanamine
Uniqueness
®-1-(2-Bromo-3-fluorophenyl)ethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-3-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(10)8(6)9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
NHSCXWFOPYDLAV-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Br)N |
Origin of Product |
United States |
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